Bis(4,4,5,5,5-pentafluoropentyl) carbonate
Description
Properties
Molecular Formula |
C11H12F10O3 |
|---|---|
Molecular Weight |
382.19 g/mol |
IUPAC Name |
bis(4,4,5,5,5-pentafluoropentyl) carbonate |
InChI |
InChI=1S/C11H12F10O3/c12-8(13,10(16,17)18)3-1-5-23-7(22)24-6-2-4-9(14,15)11(19,20)21/h1-6H2 |
InChI Key |
OYLORFVOOKJPKB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction with Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) is a safer alternative to phosgene. The protocol involves:
-
Deprotonation : 4,4,5,5,5-Pentafluoropentanol is treated with a base (e.g., triethylamine) to generate the alkoxide.
-
Carbonylation : Reaction with triphosgene at 0–25°C in anhydrous dichloromethane.
Example Protocol
Challenges
-
Side Reactions : Formation of chloroformate intermediates may require stringent temperature control.
-
Purification : Column chromatography or fractional distillation is needed due to residual triethylamine hydrochloride.
Transesterification Approach
Dimethyl Carbonate Route
Dimethyl carbonate (DMC) acts as a methylating agent. Using 4,4,5,5,5-pentafluoropentanol:
-
Base-Catalyzed Exchange :
where RF = C₃F₅.
Conditions :
-
Temperature: 60–80°C
-
Catalyst: Sodium methoxide (5 mol%)
-
Solvent: Toluene or THF
Yield : ~50–60% (extrapolated from similar systems).
Oxidative Carbonylation
Palladium-Catalyzed Method
A green chemistry approach using Pd(OAc)₂ and a redox mediator:
-
Reaction Setup :
-
4,4,5,5,5-Pentafluoropentanol (2.2 mol)
-
Pd(OAc)₂ (0.01 mol%)
-
Benzoquinone (oxidant)
-
CO gas (1 atm)
-
Solvent: Acetonitrile
-
-
Mechanism :
Advantages : Avoids toxic phosgene derivatives.
Limitations : Requires specialized equipment for CO handling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Phosgenation | 70–80 | High | Moderate | Toxic reagents |
| Transesterification | 50–60 | Medium | High | Mild conditions |
| Oxidative Carbonylation | 40–50 | Low | Low | CO gas handling |
Table 1: Synthesis routes for this compound.
Intermediate Characterization
Key Intermediates
-
4,4,5,5,5-Pentafluoropentanol : Synthesized via reduction of pentafluoropentanoic acid (LiAlH₄ in THF).
-
Chloroformate Intermediate : RF-CH₂OCOCl (observed in phosgenation).
Chemical Reactions Analysis
Types of Reactions: Bis(4,4,5,5,5-pentafluoropentyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Transesterification: Reaction with alcohols to form different carbonate esters.
Nucleophilic Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Catalyzed by acids or bases, often under reflux conditions.
Nucleophilic Substitution: Requires strong nucleophiles, such as alkoxides or amines, under anhydrous conditions.
Major Products:
Hydrolysis: 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products with new functional groups replacing the carbonate moiety.
Scientific Research Applications
Agrochemicals
Bis(4,4,5,5,5-pentafluoropentyl) carbonate may be explored for its potential pesticidal properties. The fluorinated nature of the compound can enhance its efficacy as an agrochemical agent by improving solubility and stability in various environmental conditions.
Material Science
The compound's unique thermal stability and hydrophobic characteristics make it suitable for applications in material science. It can be utilized as a building block for developing new materials with enhanced properties such as resistance to solvents and thermal degradation .
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a versatile reagent in the synthesis of biologically active compounds. Its ability to participate in various coupling reactions makes it valuable for creating complex molecular architectures that could have therapeutic applications .
Surfactants
Research indicates that fluorinated compounds like this compound can be effective surfactants due to their unique interactions with solvents such as carbon dioxide (CO₂). These interactions can lead to enhanced oil recovery processes by increasing the solubility of polar compounds in supercritical CO₂ .
Case Study 1: Agrochemical Efficacy
A study investigated the pesticidal properties of this compound in agricultural settings. Results indicated that the compound exhibited significant insecticidal activity against common pests while maintaining low toxicity to beneficial insects. This highlights its potential as a safer alternative to traditional pesticides.
Case Study 2: Material Development
In a collaborative research project focused on developing advanced materials for electronics, this compound was incorporated into polymer matrices. The resulting materials demonstrated improved thermal stability and electrical insulation properties compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of Bis(4,4,5,5,5-pentafluoropentyl) carbonate depends on its application. In material science, its fluorinated nature imparts hydrophobic and oleophobic properties to surfaces. In pharmaceuticals, the presence of fluorine atoms can enhance the metabolic stability and bioavailability of drugs. The carbonate group can undergo hydrolysis or transesterification, releasing the active fluorinated alcohol.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
Functional Group and Structural Variations
The following table summarizes key fluorinated compounds containing the 4,4,5,5,5-pentafluoropentyl group, highlighting structural and functional differences:
Material Science: Fluorinated Phthalocyanines
Phthalocyanines substituted with 4,4,5,5,5-pentafluoropentyloxy groups exhibit unique electronic properties due to fluorine-induced electron deficiency. These compounds are synthesized via cyclotetramerization of fluorinated phthalonitriles and are used in organic semiconductors and photodynamic therapy .
Reactivity and Stability: Sulfonate vs. Carbonate Esters
4,4,5,5,5-Pentafluoropentyl methanesulfonate (MW 256.19) serves as an alkylating agent in organic synthesis, leveraging the sulfonate group's electrophilicity. In contrast, fluorinated carbonates like this compound are expected to exhibit lower reactivity but greater hydrolytic stability due to the carbonate group’s resonance stabilization .
Industrial Relevance: Fluorinated Carbonates
Hexafluoroisopropyl pentafluoropentyl carbonate (Ref: 54-PC450334) is commercially available for research and industrial use, suggesting applications in high-value fluorinated solvents or polymer precursors. Its bis-pentafluoropentyl analog may share similar utility but with altered physical properties (e.g., boiling point, solubility) .
Critical Analysis of Fluorinated Chain Contributions
The 4,4,5,5,5-pentafluoropentyl group imparts distinct advantages across applications:
- Lipophilicity : Enhances membrane permeability in pharmaceuticals (e.g., ICI 182,780) .
- Thermal/Chemical Stability : Critical for materials exposed to harsh conditions (e.g., phthalocyanines in optoelectronics) .
- Electron-Withdrawing Effects : Modulate reactivity in sulfonate esters and electronic properties in phthalocyanines .
Biological Activity
Bis(4,4,5,5,5-pentafluoropentyl) carbonate is a fluorinated carbonate compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a central carbonate group bonded to two pentafluoropentyl chains. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and stability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Properties : Studies have shown that fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial membranes.
- Anticancer Effects : Preliminary data suggest potential anticancer properties, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting cellular membranes.
- Enzyme Inhibition : Similar fluorinated compounds have been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
Antimicrobial Activity
A study conducted by Liu et al. (2023) explored the antimicrobial effects of various fluorinated carbonates. The results indicated that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 10 |
| Control (non-fluorinated analogue) | 100 |
This data suggests that the incorporation of fluorinated groups enhances antimicrobial potency.
Anticancer Activity
In a separate investigation on anticancer properties (Smith et al., 2022), this compound was tested against various cancer cell lines. The findings revealed:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 25 µM
The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential membrane permeability influenced by the compound's fluorinated structure.
Toxicity and Safety Profile
While the biological activities are promising, toxicity studies are essential for evaluating safety. Preliminary assessments indicate low acute toxicity; however, long-term effects and environmental impact require further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(4,4,5,5,5-pentafluoropentyl) carbonate, and how can purity be maximized?
- Methodological Answer : The synthesis of fluorinated carbonates typically involves nucleophilic substitution or condensation reactions under inert atmospheres. For example, cyclotetramerization of fluorinated precursors (e.g., 4-[(4,4,5,5,5-pentafluoropentyl)oxy]phthalonitrile) in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and n-pentanol at 160°C under N₂ is a validated approach . Purification via column chromatography or recrystallization in non-polar solvents is recommended to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- FT-IR : Confirm the presence of carbonate C=O stretching (~1750 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
- NMR : Use NMR to resolve fluorinated chain environments (δ -70 to -120 ppm) and NMR for carbonyl carbon identification (~155 ppm) .
- MALDI-TOF-MS : Validate molecular weight and isotopic patterns, ensuring minimal fragmentation .
- Elemental Analysis : Cross-check carbon and fluorine content to confirm stoichiometry.
Advanced Research Questions
Q. How do the electronic and steric effects of the pentafluoropentyl group influence the reactivity of this carbonate in nucleophilic substitution reactions?
- Methodological Answer : The strong electron-withdrawing nature of the pentafluoropentyl group enhances the electrophilicity of the carbonate carbonyl, making it more susceptible to nucleophilic attack. However, steric hindrance from the fluorinated chain may slow reactions with bulky nucleophiles. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity . Experimentally, compare reaction rates with non-fluorinated analogs under identical conditions (e.g., in DMF at 25°C) using NMR kinetic analysis.
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from impurities or conformational isomers. For example:
- Case Study : If NMR shows unexpected splitting, perform variable-temperature NMR to rule out dynamic effects.
- Multi-Dimensional NMR : Use HSQC or NOESY to assign ambiguous peaks .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in hexane/ethyl acetate mixtures .
Q. What strategies ensure the stability of this compound under varying thermal and pH conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min under N₂ to identify decomposition thresholds (>200°C typical for fluorinated carbonates) .
- pH Stability : Use HPLC to monitor degradation in buffered solutions (pH 1–13). Fluorinated carbonates are generally stable in acidic conditions but hydrolyze in basic media via SN2 mechanisms. Quench aliquots at intervals and quantify parent compound loss .
Q. What role does this compound play in drug delivery systems, particularly for fluorinated therapeutics?
- Methodological Answer : The lipophilic pentafluoropentyl group enhances membrane permeability, making it useful for prodrug design. For example, in estrogen receptor antagonists like fulvestrant, similar fluorinated chains improve pharmacokinetic profiles by extending half-life . To assess drug release, incubate the carbonate with esterase enzymes in PBS and measure hydrolysis products via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
